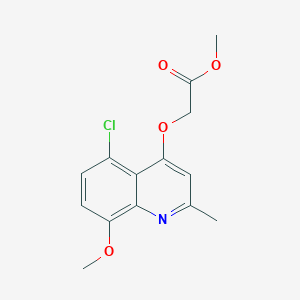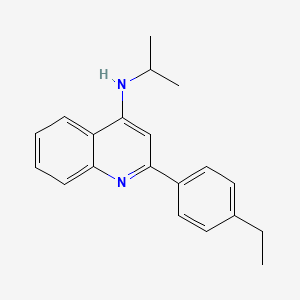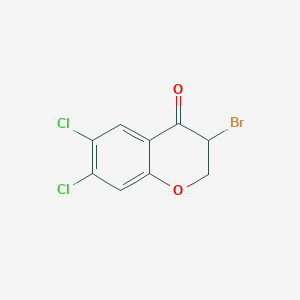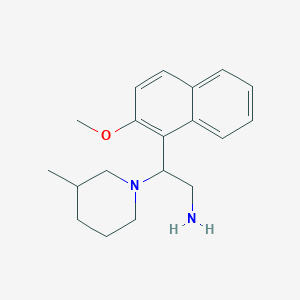
2,8-Diphenyl-1H-purin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diphenyl-1H-purin-6(7H)-one is a purine derivative characterized by the presence of two phenyl groups attached to the purine ring. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diphenyl-1H-purin-6(7H)-one typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Starting from substituted anilines and aldehydes, followed by cyclization to form the purine ring.
Reaction Conditions: These reactions often require acidic or basic conditions, elevated temperatures, and specific catalysts to facilitate the formation of the purine ring.
Industrial Production Methods
Industrial production methods for purine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2,8-Diphenyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings or the purine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-Diphenyl-1H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to active sites of enzymes involved in purine metabolism.
Signal Transduction: Modulating signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-1H-purin-8(9H)-one: Another purine derivative with phenyl groups at different positions.
8-Phenyl-1H-purin-6(7H)-one: A simpler derivative with a single phenyl group.
Uniqueness
2,8-Diphenyl-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
54013-62-6 |
|---|---|
Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2,8-diphenyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C17H12N4O/c22-17-13-16(19-14(18-13)11-7-3-1-4-8-11)20-15(21-17)12-9-5-2-6-10-12/h1-10H,(H2,18,19,20,21,22) |
InChI Key |
CJZDCVXQBHZZSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one](/img/structure/B11836376.png)

![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)

![acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate](/img/structure/B11836396.png)




![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)

